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Compound of Interest

Compound Name: Pheneridine

Cat. No.: B1622858

An In-depth Examination of a Synthetic Opioid Analogue

This technical guide provides a comprehensive overview of Pheneridine (ethyl 1-(2-
phenylethyl)-4-phenylpiperidine-4-carboxylate), a synthetic opioid of the 4-phenylpiperidine
class. This document is intended for researchers, scientists, and drug development
professionals, offering a centralized resource on the compound's chemical properties,
synthesis, and pharmacological profile.

Core Compound Information

Pheneridine, a close structural analogue of pethidine (meperidine), is classified as a synthetic
opioid. While not currently in clinical use, its structural similarity to established analgesics
suggests potential activity at opioid receptors.[1]
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Identifier Value Reference
CAS Number 469-80-7 [21[3114]
Molecular Formula C22H27NO2 [21[31[4]

ethyl 1-(2-phenylethyl)-4-

'UPAC Name phenylpiperidine-4-carboxylate 12

Molecular Weight 337.46 g/mol [2][4]
Pheneridine, 1-(2-

Synonyms Phenylethyl)-4-phenyl-4- 5]

piperidinecarboxylic acid ethyl
ester

Synthesis and Manufacturing

The synthesis of Pheneridine can be approached through methods analogous to the

preparation of pethidine and its derivatives. A key intermediate in this process is 1-(2-

phenylethyl)-4-piperidone. An established one-pot synthesis for this intermediate involves the

Dieckmann cyclization of the diester formed from phenethylamine and methyl acrylate.

A potential synthetic route to Pheneridine is outlined below:
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Caption: Proposed synthetic workflow for Pheneridine.
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Pharmacological Profile

As a pethidine analogue, Pheneridine is presumed to act as an agonist at the p-opioid
receptor (MOR), which is a G protein-coupled receptor (GPCR).[1] The activation of MOR by
an agonist initiates a signaling cascade that ultimately leads to analgesia.

Mechanism of Action and Signaling Pathway

The binding of an opioid agonist like Pheneridine to the p-opioid receptor is expected to trigger
the following intracellular events:

o G Protein Activation: The agonist-bound receptor promotes the exchange of GDP for GTP on
the a-subunit of the associated inhibitory G protein (Gi/0).

» G Protein Dissociation: The G protein dissociates into its Ga-GTP and Gy subunits.
» Downstream Effector Modulation:

o Inhibition of Adenylyl Cyclase: The Ga-GTP subunit inhibits adenylyl cyclase, leading to a
decrease in intracellular cyclic AMP (CAMP) levels.

o lon Channel Regulation: The Gy subunit directly interacts with ion channels, leading to
the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the
inhibition of voltage-gated calcium channels (VGCCSs).

o Neuronal Hyperpolarization: The efflux of K+ and reduced influx of Ca2+ leads to
hyperpolarization of the neuronal membrane, reducing neuronal excitability and impeding the
transmission of pain signals.
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Caption: Mu-opioid receptor signaling pathway.
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Experimental Protocols

While specific experimental data for Pheneridine is limited in publicly available literature, the
following are standard methodologies for characterizing novel opioid compounds.

In Vitro Assays

1. Opioid Receptor Binding Assays:

o Objective: To determine the binding affinity (Ki) of Pheneridine for y, 8, and k opioid
receptors.

o Methodology:

o Membrane Preparation: Membranes are prepared from cells stably expressing the human
opioid receptor subtypes (e.g., CHO or HEK293 cells).

o Radioligand Competition: A radiolabeled opioid ligand with known affinity (e.g.,
[BHIDAMGO for MOR) is incubated with the receptor-containing membranes in the
presence of varying concentrations of Pheneridine.

o Detection: The amount of bound radioligand is quantified using liquid scintillation counting.

o Data Analysis: The IC50 value (concentration of Pheneridine that inhibits 50% of
radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff

equation.
2. Functional Assays:

» Objective: To determine the potency (EC50) and efficacy of Pheneridine in activating opioid

receptors.
o Methodology (e.g., [*>S]GTPyS Binding Assay):

o Principle: This assay measures the agonist-induced binding of the non-hydrolyzable GTP
analogue, [3*S]GTPyS, to G proteins.
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o Procedure: Receptor-containing membranes are incubated with varying concentrations of
Pheneridine in the presence of GDP and [3*S]GTPyS.

o Detection: The amount of bound [3*S]GTPYS is measured.

o Data Analysis: Dose-response curves are generated to determine the EC50 and Emax
values.

In Vivo Assays

1. Analgesic Activity Models:
o Objective: To assess the antinociceptive effects of Pheneridine in animal models of pain.
o Methodology (e.g., Hot Plate Test in mice or rats):

o Procedure: Animals are placed on a heated surface, and the latency to a nociceptive
response (e.g., paw licking or jumping) is measured.

o Dosing: Pheneridine is administered at various doses, and the test is repeated at the time
of expected peak effect.

o Data Analysis: The dose that produces a 50% maximal possible effect (ED50) is
calculated.

Analytical Methodologies

Standard analytical techniques can be employed for the identification and quantification of
Pheneridine.
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Technique Potential Application

High-Performance Liquid Chromatography Purity assessment, quantification in formulations
(HPLC) and biological matrices.

Gas Chromatography-Mass Spectrometry (GC- Identification and quantification, particularly for
MS) volatile derivatives.

Nuclear Magnetic Resonance (NMR) o ] ]
Structural elucidation and confirmation.
Spectroscopy

Determination of the acid dissociation constant
(pKa).

Potentiometric Titration

Conclusion

Pheneridine represents a synthetic opioid with a pharmacological profile that is predicted to be
similar to that of its structural analogue, pethidine. This technical guide provides a foundational
understanding of its chemical properties, a plausible synthetic route, and the expected
mechanism of action through the p-opioid receptor signaling pathway. The outlined
experimental protocols offer a roadmap for the comprehensive preclinical evaluation of this
compound. Further research is warranted to fully characterize the binding affinity, functional
potency, and in vivo efficacy of Pheneridine to determine its potential as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Pheneridine: A Technical Guide for Drug Development
Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1622858#pheneridine-cas-number-and-molecular-
formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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